![molecular formula C19H13BrCl2F3N3OS B2745732 2,6-dichlorobenzenecarbaldehyde O-{[5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}oxime CAS No. 477713-23-8](/img/structure/B2745732.png)
2,6-dichlorobenzenecarbaldehyde O-{[5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain several functional groups, including a dichlorobenzene ring, a carbonyl group (aldehyde), a bromophenyl group, a trifluoromethyl group, a pyrazole ring, and an oxime group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The dichlorobenzene ring and bromophenyl group are aromatic, while the trifluoromethyl group is aliphatic. The pyrazole ring is a heterocycle containing nitrogen, and the oxime group contains a carbon-nitrogen double bond .Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions due to its multiple functional groups. For example, the aldehyde could undergo nucleophilic addition reactions, and the aromatic rings could participate in electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of aromatic rings and polar functional groups could influence its solubility, boiling point, melting point, and other properties .Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
- Research has explored the synthesis and structural analysis of compounds with similar structures. For example, studies on the dehydration of oxime compounds to form nitriles and their subsequent transformation into other compounds provide insights into the chemical properties and reactions of related compounds (Borthwick et al., 1974).
Reactions and Derivatives
- Investigations into the reactions of related compounds, like carbaldehydes and oximes, with various reagents have been conducted. These studies provide insights into the potential chemical reactions and derivatives that could be formed from the compound (Vilkauskaitė, Šačkus, & Holzer, 2011).
Catalytic Applications
- Some research has focused on the use of compounds with similar structural features as catalysts in chemical reactions, such as the synthesis of bis(pyrazoles) and their derivatives. This suggests potential catalytic applications of the compound in various chemical syntheses (Tayebi et al., 2011).
Magnetic and Spectroscopic Properties
- The magnetic and spectroscopic properties of similar compounds have been explored, which can provide valuable information for the study of 2,6-dichlorobenzenecarbaldehyde derivatives in materials science or analytical chemistry applications (Uraev et al., 2020).
Crystallography
- Crystallographic studies have been conducted on related compounds, offering insights into the molecular geometry and intermolecular interactions, which can be crucial for understanding the physical and chemical properties of the compound (Prasath et al., 2011).
Propriétés
IUPAC Name |
(E)-N-[[5-(4-bromophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methoxy]-1-(2,6-dichlorophenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrCl2F3N3OS/c1-28-18(30-12-7-5-11(20)6-8-12)14(17(27-28)19(23,24)25)10-29-26-9-13-15(21)3-2-4-16(13)22/h2-9H,10H2,1H3/b26-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKVUKSIFJVFQX-JQAMDZJQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)CON=CC2=C(C=CC=C2Cl)Cl)SC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C(F)(F)F)CO/N=C/C2=C(C=CC=C2Cl)Cl)SC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrCl2F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dichlorobenzenecarbaldehyde O-{[5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}oxime | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Ethyl-N-[2-[(1-methylindazol-3-yl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2745652.png)
![N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,6-dimethylphenyl)ethanediamide](/img/structure/B2745657.png)
![(4-{[(4-Bromophenyl)sulfanyl]methyl}-4-hydroxypiperidino)(4-chlorophenyl)methanone](/img/structure/B2745659.png)
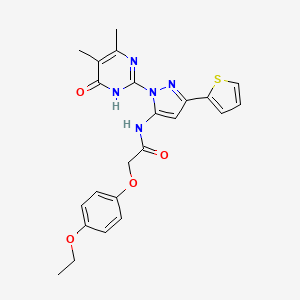
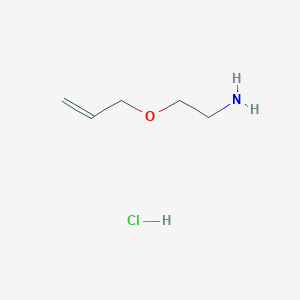
![3-[(4-Bromophenyl)methyl]-3-ethylazetidine;hydrochloride](/img/structure/B2745664.png)
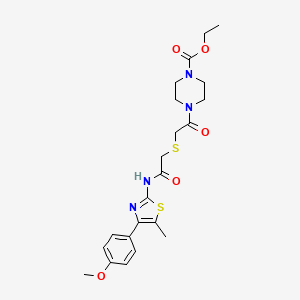

![N-(4-acetylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2745668.png)
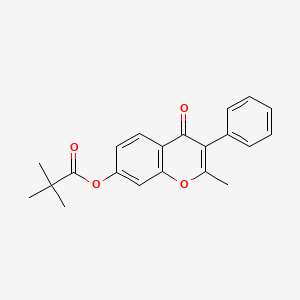
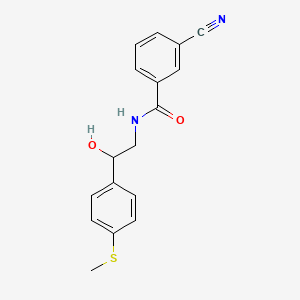

![Methyl 3-{[(4-chloro-2-methoxy-5-methylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2745672.png)